Home > Products > Screening Compounds P127407 > Trelagliptin succinate
Trelagliptin succinate - 1029877-94-8

Trelagliptin succinate

Catalog Number: EVT-253456
CAS Number: 1029877-94-8
Molecular Formula: C22H26FN5O6
Molecular Weight: 475.5 g/mol
The product is for non-human research only. Not for therapeutic or veterinary use.

Product Introduction

Description

Trelagliptin Succinate is a dipeptidyl peptidase-4 (DPP-4) inhibitor. [, ] It functions as a research tool for investigating diabetes and related metabolic disorders. [, ] Trelagliptin Succinate is synthesized through various chemical reactions and is often characterized using techniques like X-ray diffraction and spectroscopy. [, , , , , , , , , , ]

Trelagliptin Hemi-succinate

  • Compound Description: Trelagliptin hemi-succinate is a salt form of trelagliptin, formed with half a molar equivalent of succinic acid compared to trelagliptin succinate. []
  • Relevance: This compound is a direct derivative of Trelagliptin succinate, differing only in the stoichiometry of the succinic acid counterion. The research indicates that trelagliptin hemi-succinate is more stable than trelagliptin succinate in solution, particularly in polar solvents. [] This suggests the possibility of interconversion between these two forms depending on the solvent environment.

6-Chloro-3-methyluracil

  • Compound Description: 6-Chloro-3-methyluracil is a pyrimidine derivative used as a key starting material in the synthesis of Trelagliptin succinate. [, , , ]
  • Relevance: This compound represents a crucial building block in the synthetic pathway of Trelagliptin succinate, contributing to the core heterocyclic structure of the target molecule. [, , , ]

2-Cyano-5-fluorobenzyl bromide

  • Compound Description: 2-Cyano-5-fluorobenzyl bromide is a benzyl halide derivative used as a reagent in the synthesis of Trelagliptin succinate. [, , ]
  • Relevance: This compound introduces the fluorinated benzyl group present in Trelagliptin succinate, which is crucial for its dipeptidyl peptidase-4 (DPP-4) inhibitory activity. [, , ]

(R)-3-Aminopiperidine dihydrochloride

  • Compound Description: (R)-3-Aminopiperidine dihydrochloride is a chiral amine used as a starting material in the synthesis of Trelagliptin succinate. [, , , ]
  • Relevance: This compound is a crucial building block for the piperidine ring present in Trelagliptin succinate, contributing to its overall structure and biological activity. [, , , ]

(R)-3-Boc-aminopiperidine

  • Compound Description: (R)-3-Boc-aminopiperidine is a Boc-protected derivative of (R)-3-aminopiperidine, serving as an intermediate in the synthesis of Trelagliptin succinate. []
  • Relevance: This compound is a synthetic precursor to Trelagliptin succinate, with the Boc protecting group used to control the reactivity of the amine during synthesis. []

(R)-3-Boc-1-(3-methyl uracil-yl) aminopiperidine

  • Compound Description: (R)-3-Boc-1-(3-methyl uracil-yl) aminopiperidine is a key intermediate in the synthesis of Trelagliptin succinate. []
  • Relevance: This compound results from the coupling of 6-chloro-3-methyluracil and (R)-3-Boc-aminopiperidine, representing a significant step in the construction of the Trelagliptin succinate structure. []

2-[[6-[(3R)-3-Boc-amino-1-piperidinyl]-3-methyl-2,4-dioxo-3,4-dihydro-1(2H)-pyrimidinyl] methyl]-4-fluorobenzonitrile

  • Compound Description: This complex intermediate arises from the alkylation of (R)-3-Boc-1-(3-methyl uracil-yl) aminopiperidine with 2-cyano-5-fluorobenzyl bromide. []
  • Relevance: This compound represents a late-stage intermediate in the synthesis of Trelagliptin succinate. []

Trelagliptin

  • Compound Description: Trelagliptin is the free base form of Trelagliptin succinate. []
  • Relevance: Trelagliptin is the active pharmaceutical ingredient (API) and a direct precursor to Trelagliptin succinate, formed by the removal of the Boc protecting group from the penultimate intermediate. [] The succinate salt improves the physicochemical properties of trelagliptin for formulation and administration. []
  • Compound Description: These are three structurally related impurities of Trelagliptin succinate synthesized and characterized for quality control purposes. [] Their structures are not explicitly disclosed in the provided abstracts.
  • Relevance: The synthesis and characterization of these related substances are crucial for the development of analytical methods to control the quality and purity of Trelagliptin succinate during manufacturing. []

Note: While the abstracts mention various pharmaceutical formulations of Trelagliptin succinate, such as tablets, [] they are not considered related compounds in this context. The focus here is on structurally related molecules involved in the synthesis, characterization, or stability of Trelagliptin succinate.

Source and Classification

Trelagliptin succinate is derived from trelagliptin, which is synthesized through various chemical processes. It belongs to the class of drugs known as dipeptidyl peptidase-4 inhibitors, which are designed to improve glycemic control in patients with type 2 diabetes by inhibiting the enzyme that breaks down incretin hormones, thus increasing insulin secretion and decreasing glucagon levels post-meal.

Synthesis Analysis

Methods and Technical Details

The synthesis of trelagliptin succinate has undergone various improvements to enhance yield and purity. A notable method involves the use of protected intermediates to simplify the process and reduce the number of purification steps required. The synthesis typically starts from trelagliptin hydrochloride, which is reacted with succinic acid or its derivatives under controlled conditions.

  1. Initial Reaction: Trelagliptin hydrochloride is dissolved in a solvent such as methylene dichloride and reacted with sodium hydroxide to adjust the pH.
  2. Formation of Succinate Salt: The reaction mixture is then treated with succinic acid, leading to the formation of trelagliptin succinate.
  3. Purification: The product is purified using high-performance liquid chromatography (HPLC) to achieve a purity level exceeding 99.96% .
Molecular Structure Analysis

Structure and Data

Trelagliptin succinate has a complex molecular structure characterized by several functional groups that contribute to its pharmacological activity. The molecular formula is C18_{18}H22_{22}N4_{4}O5_{5}S, and it features a unique arrangement that allows it to effectively inhibit dipeptidyl peptidase-4.

  • Molecular Weight: Approximately 398.45 g/mol.
  • Structural Features: The compound contains a pyrimidine ring, an amino group, and a succinate moiety that enhances its solubility and bioavailability.
Chemical Reactions Analysis

Reactions and Technical Details

The primary chemical reaction involving trelagliptin succinate is its formation from trelagliptin hydrochloride through esterification with succinic acid. This reaction can be influenced by temperature, solvent choice, and pH levels, which are critical for optimizing yield and purity.

  1. Esterification Reaction: The reaction between the carboxylic acid (succinic acid) and the alcohol (trelagliptin) forms an ester bond, resulting in trelagliptin succinate.
  2. Deprotection Steps: If protected intermediates are used, subsequent deprotection steps are necessary to yield the final active compound .
Mechanism of Action

Process and Data

Trelagliptin succinate acts primarily by inhibiting dipeptidyl peptidase-4, an enzyme responsible for degrading incretin hormones such as glucagon-like peptide-1 (GLP-1). By preventing this degradation, trelagliptin increases the levels of GLP-1 in circulation, leading to enhanced insulin secretion from pancreatic beta cells in response to meals.

  • Insulin Sensitivity: Research indicates that trelagliptin also improves insulin sensitivity through modulation of the phosphoinositide 3-kinase/protein kinase B signaling pathway in adipocytes, promoting glucose uptake via GLUT4 translocation .
Physical and Chemical Properties Analysis

Physical and Chemical Properties

Trelagliptin succinate exhibits several key physical and chemical properties:

  • Appearance: Typically appears as a white to off-white powder.
  • Solubility: Soluble in organic solvents like methanol and slightly soluble in water.
  • Stability: The compound demonstrates stability under various conditions but may degrade under extreme acidic or basic environments.

Relevant data indicate that its stability can be affected by temperature and pH, necessitating careful formulation considerations during drug development .

Applications

Scientific Uses

Trelagliptin succinate is primarily utilized in clinical settings for managing type 2 diabetes mellitus. Its once-weekly dosing schedule offers significant advantages over traditional daily therapies, improving patient compliance.

Additionally, ongoing research explores its potential benefits beyond glycemic control, including effects on weight management and cardiovascular health. Studies have also investigated its role in improving insulin resistance through various cellular mechanisms .

Synthetic Pathways and Process Optimization

Nucleophilic Substitution Reactions in Trelagliptin Synthesis

The nucleophilic substitution step forming the C–N bond between the chlorouracil intermediate and (R)-3-aminopiperidine is the pivotal stage in trelagliptin synthesis. Early synthetic routes employed unprotected (R)-3-aminopiperidine, which led to significant regioselectivity challenges. The primary amine’s high nucleophilicity often resulted in the formation of a regioisomeric impurity (up to 15%) when reacting with 2-chloro-5-[(4-fluorophenyl)methyl]pyrimidinone under standard conditions [3] . Optimization efforts established that a polar aprotic solvent system (dichloromethane/methanol, 3:1 v/v) with inorganic phosphate bases (K₃PO₄ or K₂HPO₄) significantly suppressed byproduct formation. These conditions reduced the impurity profile to <0.5% while maintaining yields >85% by enhancing the electrophilicity of the carbon at the 4-position of the pyrimidinone ring [1] [3].

Alternative approaches utilized N-protected (R)-3-aminopiperidine (e.g., benzyloxycarbonyl or tert-butoxycarbonyl groups) to prevent regioisomer formation. However, this introduced additional deprotection steps, risking cyano group hydrolysis and generating new impurities requiring chromatographic removal [5] [8]. Kinetic studies revealed that unprotected aminopiperidine routes, when conducted at 45–50°C for 8–12 hours with a 1.1:1 molar ratio of aminopiperidine to chlorouracil, achieved optimal balance between efficiency (>92% conversion) and impurity control (<0.3% regioisomer) .

Table 1: Optimized Conditions for Nucleophilic Substitution

ParameterEarly ProcessOptimized Process
Solvent SystemDMFCH₂Cl₂/MeOH (3:1)
BaseTriethylamineK₃PO₄
Temperature80°C45–50°C
Reaction Time4–6 hours8–12 hours
Regioisomer Impurity≤15%<0.3%

Phase Transfer Catalysis for Intermediate Purification

Phase transfer catalysts (PTCs) are instrumental in purifying trelagliptin intermediates by facilitating the extraction of ionic impurities. Following nucleophilic substitution, the crude mixture contains residual inorganic phosphates (PO₄³⁻), unreacted aminopiperidine, and regioisomers. Without PTCs, aqueous washes alone remove only 60–70% of these contaminants, necessitating energy-intensive distillations or silica gel chromatography [1] [3].

The introduction of tetrabutylammonium bromide (TBAB) at 0.5–1 mol% concentration enables efficient partitioning of ionic species into the aqueous phase during workup. When combined with 5% w/v brine solution and dichloromethane, TBAB enhances phosphate removal to >99%, reducing residual inorganic salts to <50 ppm. This eliminates the need for chromatographic purification and minimizes organic solvent consumption by 40% [3]. Crucially, PTC selection impacts yield: Bulkier catalysts like cetyltrimethylammonium bromide exhibit slower mass transfer, while TBAB optimizes interfacial kinetics without forming stable emulsions. Post-washing, the organic phase containing trelagliptin free base is concentrated directly for salt formation, streamlining the process and improving overall yield to 95% [1].

Recrystallization Techniques for Impurity Reduction

Recrystallization is the critical step for achieving pharmaceutical-grade trelagliptin succinate (≥99.9% purity). Initial salt formation in ethanol or methanol produced material with 98.0–98.5% purity, containing residual solvents and regioisomeric impurities exceeding ICH limits. A ternary isopropanol (IPA)/water mixture (9:1 v/v) emerged as the optimal recrystallization solvent, reducing key impurities—including the regioisomer and des-fluoro byproduct—to <0.1% [1] [6].

The process involves:

  • Dissolving trelagliptin free base and succinic acid (1:1 molar ratio) in boiling IPA
  • Adding hot water dropwise until cloud point
  • Cooling linearly at 0.5°C/minute to 5°C
  • Holding for 4 hours for crystal maturation [3]

This protocol generates the thermodynamically stable hemisuccinate form, as confirmed by X-ray diffraction and thermal analysis. Studies show that rapid cooling (>1°C/min) or high-water content (>15%) induces oiling out, trapping impurities. Conversely, the 9:1 IPA/water system mediates a solvent-assisted transformation from metastable succinate to hemisuccinate, which exhibits superior chemical stability and reduced hygroscopicity. Accelerated stability studies (40°C/75% RH) confirmed that hemisuccinate crystals maintain >99.8% purity after 6 months, meeting ICH requirements without additional purification [4] [6].

Table 2: Impurity Reduction via Recrystallization

Impurity TypeCrude Salt (%)After IPA/Water Recrystallization (%)
Regioisomer0.450.08
Des-Fluoro Impurity0.320.05
Residual IPA0.150.03
Total Impurities1.210.16

Solvent Selection and Reaction Efficiency in Succinate Salt Formation

Solvent choice dictates the yield, crystal morphology, and stoichiometry of trelagliptin succinate. Protic solvents like ethanol and methanol facilitate rapid salt formation but promote solvate formation, yielding needles with high aspect ratios that complicate filtration. Ethanol-derived crystals retain 500–800 ppm solvent even after vacuum drying, while methanol systems generate variable stoichiometry (succinate vs. hemisuccinate) due to incomplete counterion exchange [3] [5].

Isopropanol (IPA) uniquely addresses these limitations:

  • High dielectric constant (ε=18.3) enables complete succinic acid dissociation
  • Moderate boiling point (82°C) allows reflux dissolution without degradation
  • Low water solubility permits controlled anti-solvent addition (water) for crystallization [1]

When IPA is used at 7–10 volumes relative to trelagliptin free base, the reaction reaches >99.5% conversion in <30 minutes at 70°C. The resulting crystals exhibit compact rhombic habits, reducing filtration time by 70% compared to ethanol-based processes. Importantly, IPA’s low polarity minimizes succinic acid dimerization, ensuring consistent 1:1 salt formation. This contrasts with acetonitrile, where poor acid solubility causes stoichiometric drift and yields ranging from 65–85% [3] [5].

Table 3: Solvent Performance in Salt Formation

SolventYield (%)Filtration Time (min)Residual Solvent (ppm)Stoichiometry Consistency
Methanol82–8845550–800Variable (1:1 or 2:1)
Ethanol85–9060300–5001:1 (with seeding)
Acetonitrile65–8530<50Unreliable
IPA95–9820<100Consistent 1:1

Properties

CAS Number

1029877-94-8

Product Name

Trelagliptin succinate

IUPAC Name

2-[[6-[(3R)-3-aminopiperidin-1-yl]-3-methyl-2,4-dioxopyrimidin-1-yl]methyl]-4-fluorobenzonitrile;butanedioic acid

Molecular Formula

C22H26FN5O6

Molecular Weight

475.5 g/mol

InChI

InChI=1S/C18H20FN5O2.C4H6O4/c1-22-17(25)8-16(23-6-2-3-15(21)11-23)24(18(22)26)10-13-7-14(19)5-4-12(13)9-20;5-3(6)1-2-4(7)8/h4-5,7-8,15H,2-3,6,10-11,21H2,1H3;1-2H2,(H,5,6)(H,7,8)/t15-;/m1./s1

InChI Key

OGCNTTUPLQTBJI-XFULWGLBSA-N

SMILES

CN1C(=O)C=C(N(C1=O)CC2=C(C=CC(=C2)F)C#N)N3CCCC(C3)N.C(CC(=O)O)C(=O)O

Synonyms

2-[[6-[(3R)-3-aminopiperidin-1-yl]-3-methyl-2,4-dioxopyrimidin-1-yl]methyl]-4-fluorobenzonitrile;butanedioic acid

Canonical SMILES

CN1C(=O)C=C(N(C1=O)CC2=C(C=CC(=C2)F)C#N)N3CCCC(C3)N.C(CC(=O)O)C(=O)O

Isomeric SMILES

CN1C(=O)C=C(N(C1=O)CC2=C(C=CC(=C2)F)C#N)N3CCC[C@H](C3)N.C(CC(=O)O)C(=O)O

Product FAQ

Q1: How Can I Obtain a Quote for a Product I'm Interested In?
  • To receive a quotation, send us an inquiry about the desired product.
  • The quote will cover pack size options, pricing, and availability details.
  • If applicable, estimated lead times for custom synthesis or sourcing will be provided.
  • Quotations are valid for 30 days, unless specified otherwise.
Q2: What Are the Payment Terms for Ordering Products?
  • New customers generally require full prepayment.
  • NET 30 payment terms can be arranged for customers with established credit.
  • Contact our customer service to set up a credit account for NET 30 terms.
  • We accept purchase orders (POs) from universities, research institutions, and government agencies.
Q3: Which Payment Methods Are Accepted?
  • Preferred methods include bank transfers (ACH/wire) and credit cards.
  • Request a proforma invoice for bank transfer details.
  • For credit card payments, ask sales representatives for a secure payment link.
  • Checks aren't accepted as prepayment, but they can be used for post-payment on NET 30 orders.
Q4: How Do I Place and Confirm an Order?
  • Orders are confirmed upon receiving official order requests.
  • Provide full prepayment or submit purchase orders for credit account customers.
  • Send purchase orders to sales@EVITACHEM.com.
  • A confirmation email with estimated shipping date follows processing.
Q5: What's the Shipping and Delivery Process Like?
  • Our standard shipping partner is FedEx (Standard Overnight, 2Day, FedEx International Priority), unless otherwise agreed.
  • You can use your FedEx account; specify this on the purchase order or inform customer service.
  • Customers are responsible for customs duties and taxes on international shipments.
Q6: How Can I Get Assistance During the Ordering Process?
  • Reach out to our customer service representatives at sales@EVITACHEM.com.
  • For ongoing order updates or questions, continue using the same email.
  • Remember, we're here to help! Feel free to contact us for any queries or further assistance.

Quick Inquiry

 Note: Kindly utilize formal channels such as professional, corporate, academic emails, etc., for inquiries. The use of personal email for inquiries is not advised.